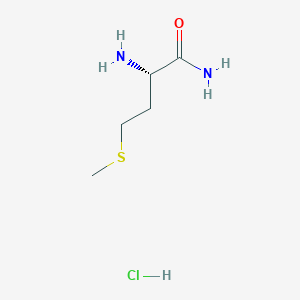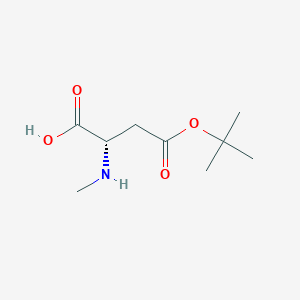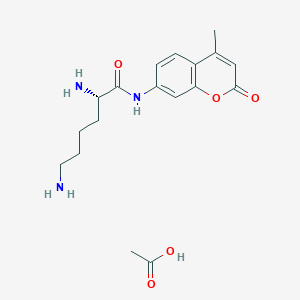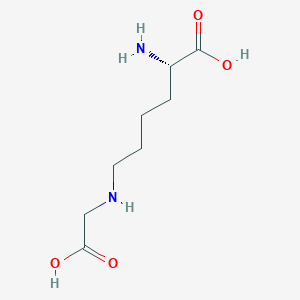
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate for cathepsin B or aminopeptidase III . It yields a blue fluorescent solution upon cleavage . It is also a specific substrate for cathepsin H .
Molecular Structure Analysis
The molecular formula of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is C22H33N9O4·3HCl . Its molecular weight is 596.95 g/mol . The IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride include its molecular formula C22H33N9O4·3HCl and a molecular weight of 596.95 g/mol . It is a fluorogenic substrate that yields a blue fluorescent solution upon cleavage .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride, focusing on six unique applications:
Enzyme Assay Substrate for Cathepsin H
This compound serves as a sensitive fluorogenic substrate for cathepsin H, an enzyme found in rat muscle homogenate and sarcoplasmic extract. It facilitates the quantitative determination of cathepsin H activity by yielding a blue fluorescent solution upon cleavage .
Aminopeptidase Assays
It is used as a substrate for various aminopeptidases, including arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii. This application is crucial for studying enzyme kinetics and inhibitor screening .
Substrate for Aminopeptidase B and CD13
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is also utilized as a substrate for aminopeptidase B and CD13 (pepN), providing insights into the enzymatic processes involving these peptidases .
Trypsin Enzyme Assays
This compound is an effective substrate for trypsin, an enzyme that plays a significant role in protein digestion. The resulting blue fluorescence upon enzymatic cleavage allows for the monitoring of trypsin activity .
Study of Protease Function in Pathogens
The use of this compound extends to the study of protease function in various pathogens, aiding in the understanding of their infection mechanisms and potential therapeutic targets .
Wirkmechanismus
Target of Action
The primary target of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is cathepsin H , a lysosomal cysteine protease . Cathepsin H plays a crucial role in protein degradation, antigen processing, and other cellular processes .
Mode of Action
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride acts as a specific substrate for cathepsin H . . The compound is cleaved by cathepsin H, leading to changes in the enzyme’s activity.
Biochemical Pathways
The interaction of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride with cathepsin H affects the lysosomal protein degradation pathway
Pharmacokinetics
Its solubility in acetic acid and water suggests that it may have good bioavailability .
Result of Action
The cleavage of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride by cathepsin H results in changes in the enzyme’s activity. This can affect various cellular processes, including protein degradation and antigen processing .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVRMNAOAAXTM-XYTXGRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl3N9O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647367 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride | |
CAS RN |
201847-69-0 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














